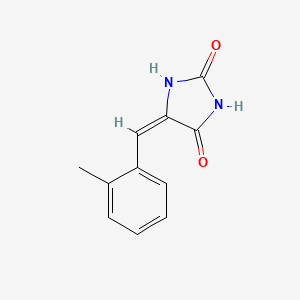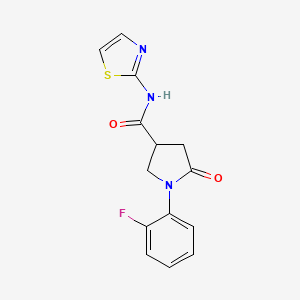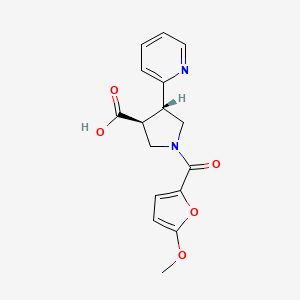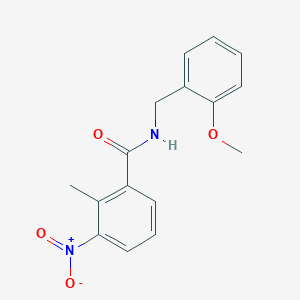
5-(2-methylbenzylidene)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to "5-(2-methylbenzylidene)-2,4-imidazolidinedione" has been reported through various methods. One approach involves the catalytic hydrogenation of corresponding benzylidene compounds to produce derivatives with potential antidepressant activity, as demonstrated by Wessels, Schwan, and Pong (1980) in their synthesis of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, which exhibited antidepressant effects in mice without significant monoamine oxidase inhibitory activity (Wessels, Schwan, & Pong, 1980). Additionally, Popov-Pergal et al. (2010) synthesized new 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones with various arylidene groups, highlighting the versatility in synthesizing derivatives through direct acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones (Popov-Pergal et al., 2010).
Molecular Structure Analysis
The molecular structure of derivatives of "5-(2-methylbenzylidene)-2,4-imidazolidinedione" has been extensively studied. Żesławska et al. (2000) determined the crystal structure of 1-methyl-4-(p-methylbenzylidene)-2-methylseleno-5-imidazolinone, revealing a planar molecule stabilized by weak intramolecular hydrogen bonding, offering insights into electron distribution within the system (Żesławska et al., 2000).
Chemical Reactions and Properties
The chemical reactivity of "5-(2-methylbenzylidene)-2,4-imidazolidinedione" derivatives includes a range of reactions. Cai et al. (2004) explored new reactions of 2-(dinitromethylene)-4,5-imidazolidinedione with water, alcohols, carboxylic acids, and alkalis, leading to the synthesis of large particle size 1,1-diamino-2,2-dinitroethylene and other compounds, shedding light on the diverse chemical reactivity and potential applications of these molecules (Cai et al., 2004).
Physical Properties Analysis
The physical properties of "5-(2-methylbenzylidene)-2,4-imidazolidinedione" derivatives are crucial for understanding their potential applications. The crystal and molecular structures, as investigated through X-ray diffraction and spectroscopic methods, reveal important aspects such as planarity, intramolecular hydrogen bonding, and intermolecular interactions that significantly influence the physical properties and stability of these compounds. Studies like those by Hu and Chen (2015) on the crystal structure and spectroscopic properties of (Z)-4-(2-methoxybenzylidene)-1-methyl-2-phenyl-1H-imidazol-5(4H)-one provide detailed insights into these aspects (Hu & Chen, 2015).
Applications De Recherche Scientifique
Antidepressant Activity
Research has identified compounds structurally related to 5-(2-methylbenzylidene)-2,4-imidazolidinedione, such as 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, demonstrating potential antidepressant activity. These compounds show promise in mouse models for the antagonism of tetrabenazine-induced ptosis and potentiation of levodopa-induced behavioral changes without significant inhibition of monoamine oxidase or biogenic amines uptake, suggesting a novel mechanism of action distinct from traditional antidepressants (Wessels, Schwan, & Pong, 1980).
Catalytic Applications
Another significant application area is in catalysis, where Ruthenium(II) complexes incorporating N-heterocyclic carbene ligands have been developed for efficient C-N bond formation via hydrogen-borrowing methodologies. These complexes, utilizing ligands derived from imidazolidin-2-ylidene and related structures, have shown high efficiency in forming bonds between primary amine and alcohol substrates under solvent-free conditions, opening new avenues for organic synthesis (Donthireddy, Illam, & Rit, 2020).
Electrochemical Studies
The electrochemical oxidation of hydantoin derivatives, including 5-benzylideneimidazolidine-2,4-dione variants, has been explored, providing insights into the electrochemical behavior and potential for applications in bioelectrochemistry and sensors. These studies reveal the oxidation processes of such compounds and their pH-dependent electrochemical behavior, offering a foundation for understanding their reactivity and interactions in biological systems (Nosheen et al., 2012).
Synthesis and Biological Activities
The synthesis and pharmacological exploration of imidazolidinedione derivatives continue to be an area of active research, with studies detailing the synthesis of new compounds with potential anti-inflammatory and analgesic activities. This research underlines the broader applicability of these compounds beyond their core chemical interest, pointing towards their utility in developing new therapeutic agents (Khalifa & Abdelbaky, 2008).
Propriétés
IUPAC Name |
(5E)-5-[(2-methylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-4-2-3-5-8(7)6-9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIQAUUOTMODKJ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/2\C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-(3-biphenylyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5517734.png)
![N-(3,5-difluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5517741.png)
![5-(phenoxymethyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5517748.png)
![N-(3-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5517754.png)
![2-cyclopropyl-9-[(4-fluoro-2-methylphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5517761.png)
![N-(3-acetylphenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5517768.png)
![1-[(4-methoxyphenyl)acetyl]indoline](/img/structure/B5517769.png)


![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5517790.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5517813.png)

